2-Amino-1,3-benzothiazole-6-carbohydrazide
Overview
Description
2-Amino-1,3-benzothiazole-6-carbohydrazide is a heterocyclic compound that belongs to the benzothiazole family. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
2-Amino-1,3-benzothiazole-6-carbohydrazide has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
In addition, this compound has been found to bind specifically to the tandem mismatch motif r (UY:GA) in RNA .
Mode of Action
It is believed that the compound interacts with its targets, inhibiting their function and leading to the death of the bacteria .
Biochemical Pathways
The compound’s action on DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall . This disruption can lead to the death of the bacteria, making this compound a potent anti-tubercular agent .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth, due to the disruption of the biosynthesis of arabinogalactan . This makes this compound a promising candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-benzothiazole-6-carbohydrazide plays a crucial role in biochemical reactions. It serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of this compound are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold
Cellular Effects
Related benzothiazole derivatives have shown potent pharmacological activities
Molecular Mechanism
It is known to serve as a reactant or a reaction intermediate in the synthesis of various fused heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzothiazole-6-carbohydrazide typically involves the reaction of 2-aminobenzothiazole with hydrazine derivatives. One common method includes the condensation of 2-aminobenzothiazole with hydrazine hydrate under reflux conditions in ethanol, yielding the desired carbohydrazide product.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzothiazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
2-Amino-1,3-benzothiazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A closely related compound with similar structural features but lacking the carbohydrazide group.
2-Amino-6-methylbenzothiazole: Another derivative with a methyl group at the 6-position instead of the carbohydrazide group.
2-Amino-6-chlorobenzothiazole: Contains a chlorine atom at the 6-position, offering different reactivity and applications.
Uniqueness
2-Amino-1,3-benzothiazole-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-8-11-5-2-1-4(7(13)12-10)3-6(5)14-8/h1-3H,10H2,(H2,9,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSOHDYAELXEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398132 | |
Record name | 2-Amino-1,3-benzothiazole-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364743-45-3 | |
Record name | 2-Amino-1,3-benzothiazole-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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